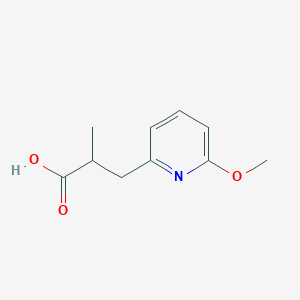

3-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid is an organic compound that features a pyridine ring substituted with a methoxy group at the 6-position and a methylpropanoic acid moiety at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid typically involves the following steps:

Starting Material: The synthesis begins with 6-methoxypyridine, which is commercially available or can be synthesized from pyridine derivatives.

Alkylation: The 6-methoxypyridine undergoes alkylation with a suitable alkylating agent to introduce the 2-methylpropanoic acid moiety.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Alkylation: Using continuous flow reactors to ensure consistent product quality and yield.

Purification: The product is purified through crystallization or chromatography to achieve the desired purity levels.

Análisis De Reacciones Químicas

Types of Reactions

3-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 3-(6-Hydroxypyridin-2-yl)-2-methylpropanoic acid.

Reduction: The carboxylic acid moiety can be reduced to an alcohol, resulting in 3-(6-Methoxypyridin-2-yl)-2-methylpropanol.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).

Major Products

Oxidation: 3-(6-Hydroxypyridin-2-yl)-2-methylpropanoic acid.

Reduction: 3-(6-Methoxypyridin-2-yl)-2-methylpropanol.

Substitution: 3-(6-Halopyridin-2-yl)-2-methylpropanoic acid.

Aplicaciones Científicas De Investigación

3-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drug candidates.

Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mecanismo De Acción

The mechanism of action of 3-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors in biological systems, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, microbial growth, and cellular metabolism.

Comparación Con Compuestos Similares

Similar Compounds

(6-Methoxypyridin-2-yl)methanamine: A compound with a similar pyridine ring structure but different functional groups.

6-Methoxypyridine-2-boronic acid: Another pyridine derivative with a boronic acid moiety.

Uniqueness

3-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Actividad Biológica

3-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be represented by the following structure:

Research indicates that this compound may function as an inhibitor of specific kinases involved in cell signaling pathways, particularly those associated with cancer and metabolic disorders. It has been suggested that the compound interacts with the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are crucial in regulating cell growth and metabolism .

Anticancer Properties

The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro studies demonstrated that it effectively reduced cell viability in human lung carcinoma (A549) and cervical adenocarcinoma (HeLa) cells. The observed IC50 values were approximately 150 μM for A549 and 120 μM for HeLa cells, indicating moderate potency against these cancer types .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibited antimicrobial activity against several pathogenic bacteria. The minimum inhibitory concentration (MIC) values were recorded as follows:

- Staphylococcus aureus : 50 µg/mL

- Escherichia coli : 40 µg/mL

These findings highlight its potential as a therapeutic agent in treating bacterial infections .

Study 1: Inhibition of Cancer Cell Growth

A study conducted on A549 and HeLa cells revealed that treatment with this compound led to significant apoptosis, evidenced by increased levels of caspase-3 activity. Flow cytometry analysis showed an increase in the sub-G1 phase population, confirming cell death .

Study 2: Antimicrobial Efficacy

In a separate investigation focusing on antimicrobial properties, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, a critical factor in MRSA infections .

Research Findings Summary Table

Propiedades

Fórmula molecular |

C10H13NO3 |

|---|---|

Peso molecular |

195.21 g/mol |

Nombre IUPAC |

3-(6-methoxypyridin-2-yl)-2-methylpropanoic acid |

InChI |

InChI=1S/C10H13NO3/c1-7(10(12)13)6-8-4-3-5-9(11-8)14-2/h3-5,7H,6H2,1-2H3,(H,12,13) |

Clave InChI |

KERKOVPGDKGHDC-UHFFFAOYSA-N |

SMILES canónico |

CC(CC1=NC(=CC=C1)OC)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.